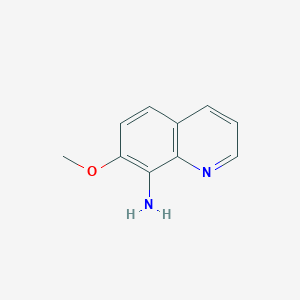

7-Méthoxyquinoléine-8-amine

Vue d'ensemble

Description

7-Methoxyquinolin-8-amine is an organic compound with the molecular formula C10H10N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Applications De Recherche Scientifique

7-Methoxyquinolin-8-amine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Its derivatives have shown potential in treating various diseases, including malaria and leishmaniasis.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mécanisme D'action

Target of Action

The primary targets of 7-Methoxyquinolin-8-amine are various infectious agents. The compound has been found to exhibit potent in vitro antimalarial activity, indicating that it targets the Plasmodium species, particularly drug-sensitive Plasmodium falciparum D6 strain and drug-resistant P. falciparum W2 strain .

Biochemical Pathways

7-Methoxyquinolin-8-amine affects the biochemical pathways of the infectious agents it targets. It is likely to interfere with the metabolic processes of the parasites, disrupting their normal functioning and leading to their death . The downstream effects of these disruptions could include a decrease in the number of infectious agents and a reduction in the severity of the infection.

Result of Action

The molecular and cellular effects of 7-Methoxyquinolin-8-amine’s action include the inhibition of the growth and proliferation of the targeted infectious agents. This results in a decrease in the number of infectious agents and a reduction in the severity of the infection .

Analyse Biochimique

Biochemical Properties

7-Methoxyquinolin-8-amine plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been observed to exhibit potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum . The compound interacts with enzymes involved in the metabolic pathways of these parasites, inhibiting their growth and proliferation. Additionally, 7-Methoxyquinolin-8-amine has shown promising antifungal and antibacterial activities, interacting with enzymes and proteins in these microorganisms to disrupt their cellular processes .

Cellular Effects

The effects of 7-Methoxyquinolin-8-amine on various types of cells and cellular processes are profound. In Plasmodium species, it inhibits the growth of the parasite by interfering with its metabolic pathways . In fungal and bacterial cells, 7-Methoxyquinolin-8-amine disrupts cell signaling pathways and gene expression, leading to cell death . The compound also affects cellular metabolism by inhibiting key enzymes, thereby reducing the energy production and biosynthesis necessary for cell survival .

Molecular Mechanism

At the molecular level, 7-Methoxyquinolin-8-amine exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and disrupting essential biochemical pathways . For instance, in Plasmodium species, it inhibits enzymes involved in the synthesis of nucleotides, which are crucial for DNA replication and cell division . Additionally, 7-Methoxyquinolin-8-amine can induce changes in gene expression, leading to the downregulation of genes essential for cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Methoxyquinolin-8-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 7-Methoxyquinolin-8-amine can have lasting effects on cellular function, particularly in inhibiting the growth of parasites and microorganisms . Its efficacy may decrease over time due to potential degradation or metabolic adaptation by the target organisms .

Dosage Effects in Animal Models

The effects of 7-Methoxyquinolin-8-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits the growth of Plasmodium species and other microorganisms without causing significant toxicity . At higher doses, 7-Methoxyquinolin-8-amine can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

7-Methoxyquinolin-8-amine is involved in several metabolic pathways, particularly those related to the synthesis and degradation of nucleotides . It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, inhibiting their activity and disrupting the production of nucleotides . This inhibition leads to a decrease in DNA synthesis and cell division, ultimately resulting in cell death . The compound also affects metabolic flux and metabolite levels, further disrupting cellular processes .

Transport and Distribution

Within cells and tissues, 7-Methoxyquinolin-8-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 7-Methoxyquinolin-8-amine can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects . The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 7-Methoxyquinolin-8-amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus to inhibit DNA synthesis or to the mitochondria to disrupt energy production . This localization is essential for the compound’s ability to effectively inhibit cellular processes and induce cell death .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinolin-8-amine typically involves the functionalization of quinoline derivatives. One common method is the regioselective halogenation of 8-substituted quinolines using trihaloisocyanuric acid as a halogen source under ambient conditions . This method is operationally simple and metal-free, providing high yields and excellent functional group tolerance.

Industrial Production Methods: Industrial production of 7-Methoxyquinolin-8-amine may involve large-scale synthesis using similar halogenation techniques, optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Methoxyquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the 8-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Comparaison Avec Des Composés Similaires

8-Quinolinamine: Exhibits broad-spectrum biological activities, including antimalarial and antimicrobial properties.

7-Methoxyquinoline: Similar in structure but lacks the amine group, affecting its reactivity and biological activity.

Quinoline N-oxides: Oxidized derivatives with different electronic properties and reactivity.

Uniqueness: 7-Methoxyquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 7-position and amine group at the 8-position make it a versatile intermediate for further functionalization and application in various fields .

Activité Biologique

7-Methoxyquinolin-8-amine is a compound that has garnered attention for its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Pathogens:

7-Methoxyquinolin-8-amine primarily targets various infectious agents, showcasing potent in vitro antimalarial activity against Plasmodium falciparum, including both drug-sensitive (D6 strain) and drug-resistant (W2 strain) variants. The compound disrupts the metabolic processes of these parasites, leading to their growth inhibition and eventual cell death .

Biochemical Pathways:

The compound's action is characterized by its interaction with specific enzymes and proteins within the pathogens. It is believed to inhibit critical biochemical pathways necessary for the survival and proliferation of these infectious agents.

In Vitro Activity:

Research indicates that 7-Methoxyquinolin-8-amine exhibits notable activity against Plasmodium species, with IC50 values ranging from 20 to 4760 ng/mL for various strains. For instance, studies have shown that certain analogues of 8-quinolinamines can cure infections in rodent models at doses as low as 25 mg/kg/day .

Cellular Effects:

The compound affects various cellular processes, significantly inhibiting the growth of Plasmodium species by interfering with their metabolic pathways. This leads to a reduction in the number of parasites and lessens the severity of infections.

Case Studies

- Antimalarial Efficacy : A study demonstrated that 7-Methoxyquinolin-8-amine derivatives were effective against both drug-sensitive and multidrug-resistant strains of P. falciparum. In vivo tests showed complete cures in mice at doses of 50 mg/kg/day against resistant strains .

- Antimicrobial Activity : Other investigations have highlighted the antimicrobial properties of this compound, suggesting potential applications in treating bacterial infections alongside its antimalarial effects .

Comparative Analysis

| Compound | Antimalarial Activity (IC50) | Antimicrobial Activity | Notes |

|---|---|---|---|

| 7-Methoxyquinolin-8-amine | 20–4760 ng/mL | Moderate | Effective against drug-resistant strains |

| 8-Quinolinamine | Varies | High | Broad-spectrum activity |

| Quinoline N-oxides | Lower than 7-methoxy variant | Variable | Different reactivity |

Chemical Reactions

7-Methoxyquinolin-8-amine can undergo several chemical transformations:

- Oxidation : Forms quinoline N-oxides using agents like hydrogen peroxide.

- Reduction : Converts into various amine derivatives using reducing agents such as lithium aluminum hydride.

- Substitution : Engages in nucleophilic substitution reactions at the 8-position under basic conditions.

Propriétés

IUPAC Name |

7-methoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGHIAFDVVSMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511436 | |

| Record name | 7-Methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83010-84-8 | |

| Record name | 7-Methoxy-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83010-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.